molecular formula C24H28N6O4S B11515478 Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate

Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate

Cat. No.: B11515478
M. Wt: 496.6 g/mol
InChI Key: LZYVRKCGRKKISI-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate is a complex organic compound with a unique structure that includes an indole nucleus, a triazino ring, and an imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate involves multiple steps, including the formation of the indole, triazino, and imidazole rings. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the triazino ring through cyclization reactions. The final step involves the formation of the imidazole ring and the esterification to obtain the ethyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the triazino and indole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and triazino rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole nucleus and exhibit various biological activities.

    Triazino derivatives: Compounds with the triazino ring structure are known for their diverse pharmacological properties.

    Imidazole derivatives: These compounds are widely studied for their therapeutic potential. The uniqueness of this compound lies in its combination of these three ring systems, which may confer unique biological activities and applications.

Properties

Molecular Formula

C24H28N6O4S

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate

InChI

InChI=1S/C24H28N6O4S/c1-4-34-19(32)12-8-7-11-18(31)21-16(25-23(33)26-21)13-35-24-27-22-20(28-29-24)15-9-5-6-10-17(15)30(22)14(2)3/h5-6,9-10,14H,4,7-8,11-13H2,1-3H3,(H2,25,26,33)

InChI Key

LZYVRKCGRKKISI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2

Origin of Product

United States

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